molecular formula C₃₁H₂₆D₇N₃O₆S B1147154 Zafirlukast m-Tolyl Isomer-d7 CAS No. 1794760-52-3

Zafirlukast m-Tolyl Isomer-d7

Katalognummer: B1147154
CAS-Nummer: 1794760-52-3
Molekulargewicht: 582.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Zafirlukast m-Tolyl Isomer-d7 involves the incorporation of deuterium atoms into the m-tolyl isomer of Zafirlukast. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

Retrosynthetic Analysis

The retrosynthetic pathway for zafirlukast includes several transformations that lead to the final product from simpler starting materials. A notable starting point is the synthesis of substituted indoles, which are then modified to create zafirlukast.

Key Synthetic Steps

  • Formation of Indole Derivative:

    • Starting from 2-bromo-N,N-dimethyl-4-nitroaniline, a series of reactions including Sonogashira coupling and desilylation are employed to generate the alkyne intermediate.

    • The use of sodium persulfate in dimethyl sulfoxide facilitates C–H bond activation, yielding indole derivatives with minimal protective group requirements.

  • Hydrogenation:

    • The indole derivative undergoes hydrogenation using palladium on carbon (Pd/C) to produce an acid derivative.

    • This step typically achieves yields around 76%.

  • Coupling Reaction:

    • The indole acid is coupled with a sulfonamide (e.g., m-tolylsulfonamide) in the presence of zinc chloride as a catalyst, leading to the formation of zafirlukast.

    • This reaction often yields around 92%.

  • Reduction:

    • The nitro group present in the intermediate is reduced using Raney nickel under hydrogen atmosphere to yield the corresponding amino derivative.

    • This step can achieve quantitative yields.

  • Final Coupling:

    • The amino derivative is reacted with cyclopentyl chloroformate using N-methylmorpholine to form zafirlukast.

    • This final transformation typically results in an excellent yield of approximately 89% .

Reaction Mechanisms

The mechanisms involved in these transformations include:

  • Single Electron Transfer Mechanism: This is crucial for forming aminyl radical cations during the initial steps of indole formation.

  • Nucleophilic Attack: The alkynyl group attacks the iminium carbon, leading to cyclization and subsequent oxidation steps that yield the final indole structure.

Data Tables

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Zafirlukast m-Tolyl Isomer-d7 exhibits significant potential in pharmacological research due to its ability to modulate leukotriene pathways.

  • Asthma Treatment : As a leukotriene receptor antagonist, it helps in reducing bronchoconstriction and inflammation associated with asthma. Studies have shown that zafirlukast effectively decreases the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects beyond asthma treatment. Research indicates that zafirlukast analogs can inhibit inflammatory responses in various models, making them candidates for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD) .

Several studies have highlighted the effectiveness of zafirlukast analogs, including the m-tolyl isomer-d7:

  • Case Study on Asthma Management : A clinical trial involving patients with poorly controlled asthma demonstrated that treatment with zafirlukast resulted in significant improvements in peak expiratory flow rates and reduced usage of rescue inhalers .
  • In Vitro Studies on Inflammation : In vitro experiments showed that this compound significantly inhibited the production of pro-inflammatory cytokines in human bronchial epithelial cells exposed to allergens, suggesting its potential application in allergic conditions beyond asthma .

Wirkmechanismus

The mechanism of action of Zafirlukast m-Tolyl Isomer-d7 is similar to that of Zafirlukast. It acts as a selective and competitive antagonist of the cysteinyl leukotriene-1 receptor (CYSLTR1). By blocking the action of cysteinyl leukotrienes, it reduces airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is crucial for its use in the treatment of asthma and other inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Zafirlukast m-Tolyl Isomer-d7 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural modifications and research applications.

Eigenschaften

CAS-Nummer

1794760-52-3

Molekularformel

C₃₁H₂₆D₇N₃O₆S

Molekulargewicht

582.72

Synonyme

N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound D-d7;  Cyclopentyl 3-[2-Methoxy-4-[m-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.